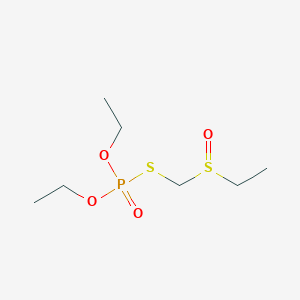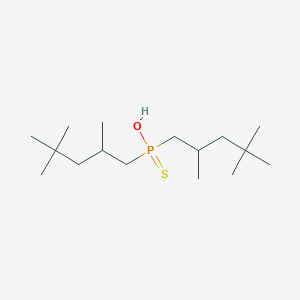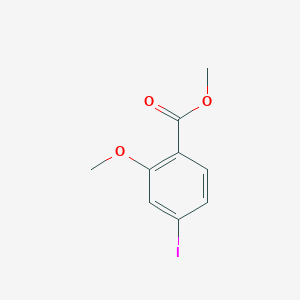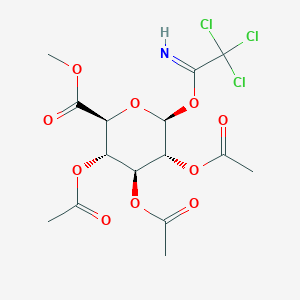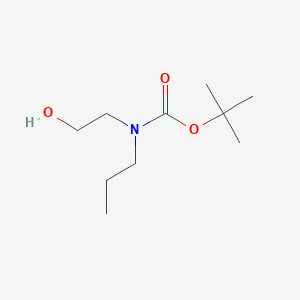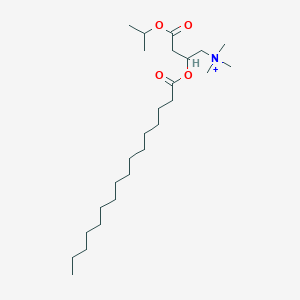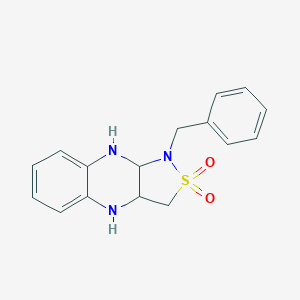![molecular formula C12H12N2O2 B136824 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline CAS No. 135219-97-5](/img/structure/B136824.png)
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase, which play a role in various physiological processes. Additionally, it has been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation. This inhibition can lead to decreased cell growth and can be useful in treating cancer. The compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. This modulation can lead to improved cognitive function and can be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has several advantages for lab experiments. It is relatively easy to synthesize using established methods, and it has been shown to have promising applications in various areas of research. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline. One direction is to further study its mechanism of action to better understand how it produces its effects. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further research could be done to explore its potential applications in treating other diseases, such as Parkinson's disease and Huntington's disease. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing the compound.
Méthodes De Synthèse
The synthesis of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been achieved using various methods. One of the methods involves the reaction of 2-ethoxyaniline with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound. Another method involves the reaction of 2-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydroxylamine hydrochloride. Both methods have been successful in synthesizing the compound.
Applications De Recherche Scientifique
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
Numéro CAS |
135219-97-5 |
|---|---|
Nom du produit |
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
7-ethoxy-4,5-dihydro-[1,2]oxazolo[5,4-f]quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-15-11-6-4-9-10(14-11)5-3-8-7-13-16-12(8)9/h4,6-7H,2-3,5H2,1H3 |
Clé InChI |
SFOFHXSLQHJYNU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
SMILES canonique |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
Synonymes |
Isoxazolo[5,4-f]quinoline, 7-ethoxy-4,5-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



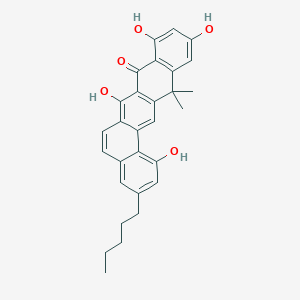
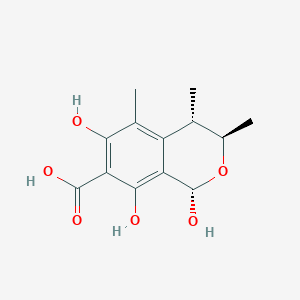
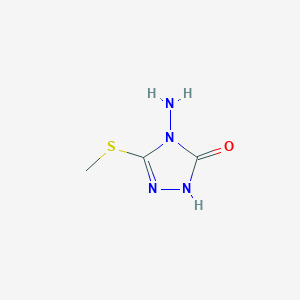
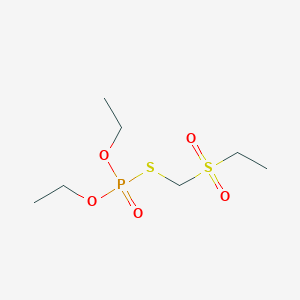
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)

